(E)-4-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide
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Overview
Description
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide is a chemical compound with the molecular formula C13H12N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a nitrophenyl group and a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with 2-nitrobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the methyleneamino linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is 4-methyl-N-[(Z)-(2-aminophenyl)methyleneamino]benzenesulfonamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzenesulfonamides.
Scientific Research Applications
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets make it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the pH regulation in tumor cells. This inhibition can lead to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(E)-(5-nitro-2-thien)methyleneamino]benzenesulfonamide
- 4-methyl-N-[(Z)-(5-nitro-2-furyl)methyleneamino]benzenesulfonamide
Uniqueness
4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide is unique due to its specific nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly effective in inhibiting carbonic anhydrase IX, compared to other similar compounds that may not have the same level of specificity or potency .
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c1-11-6-8-13(9-7-11)22(20,21)16-15-10-12-4-2-3-5-14(12)17(18)19/h2-10,16H,1H3/b15-10- |
InChI Key |
OOOLPNHDHGDYPS-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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